2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol
Overview
Description
2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol is an organic compound with the molecular formula C8H5F6NO. This compound is characterized by the presence of trifluoromethyl groups attached to both the ethanol and pyridine moieties, making it a highly fluorinated molecule. The compound is known for its unique chemical properties, which are influenced by the electronegativity of the fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic trifluoromethylation of pyridine derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base . Another approach involves the use of trifluoromethyl iodide (CF3I) in the presence of a copper catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reagents and conditions required. The process typically includes steps such as purification and isolation of the final product to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoroacetic acid derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or amines.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary, but they often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields trifluoroacetic acid derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol exerts its effects is primarily through its interactions with biological molecules. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The compound can form hydrogen bonds and other interactions with proteins, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: Another fluorinated alcohol with similar properties but lacking the pyridine ring.
Trifluoromethylpyridine: A compound with a trifluoromethyl group attached to the pyridine ring but without the ethanol moiety.
Uniqueness
2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol is unique due to the presence of both trifluoromethyl groups and the pyridine ring, which confer distinct chemical and biological properties. This combination makes it particularly valuable in applications requiring high stability and specific interactions with biological targets .
Properties
IUPAC Name |
2,2,2-trifluoro-1-[6-(trifluoromethyl)pyridin-3-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NO/c9-7(10,11)5-2-1-4(3-15-5)6(16)8(12,13)14/h1-3,6,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYGGCHYEXEFKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(C(F)(F)F)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670746 | |
Record name | 2,2,2-Trifluoro-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092353-05-3 | |
Record name | 2,2,2-Trifluoro-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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